
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by the introduction of the propanediol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods such as distillation and chromatography is essential to achieve the required quality for industrial applications.
化学反応の分析
Types of Reactions
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,2-Propanediol, 2-methyl-
- 1,2-Propanediol, 2-acetate
- 1,2-Propanediol, dibenzoate
Uniqueness
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- is unique due to its specific structural features, such as the naphthalene ring and isopropyl group
特性
CAS番号 |
83922-23-0 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
2-(6-propan-2-ylnaphthalen-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H20O2/c1-11(2)12-4-5-14-9-15(16(3,18)10-17)7-6-13(14)8-12/h4-9,11,17-18H,10H2,1-3H3 |
InChIキー |
PSPMPSDACGMFSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


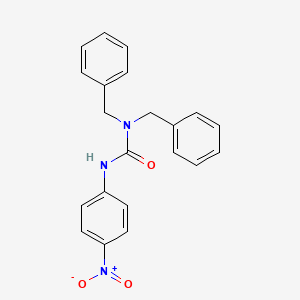
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
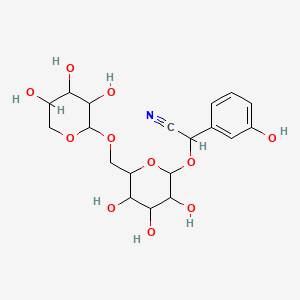
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

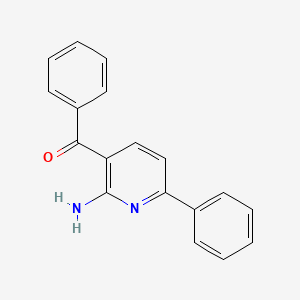
![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)

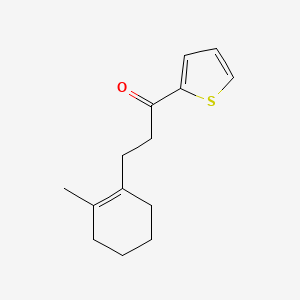
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
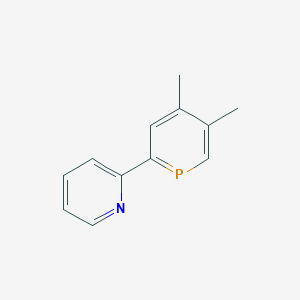
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
